N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide

Lipophilicity Drug-likeness ADME prediction

N-(3-Methoxyphenyl)-2-(quinolin-2-ylthio)acetamide (CAS 670273-97-9, PubChem CID is a synthetic small molecule belonging to the 2-(quinolin-2-ylthio)acetamide class, characterized by a quinoline-thioether scaffold linked via an acetamide bridge to a 3-methoxyphenyl moiety. Its computed physicochemical profile includes a molecular weight of 324.4 g/mol, XLogP3-AA of 3.9, topological polar surface area (TPSA) of 76.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C18H16N2O2S
Molecular Weight 324.4
CAS No. 670273-97-9
Cat. No. B2428707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide
CAS670273-97-9
Molecular FormulaC18H16N2O2S
Molecular Weight324.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C18H16N2O2S/c1-22-15-7-4-6-14(11-15)19-17(21)12-23-18-10-9-13-5-2-3-8-16(13)20-18/h2-11H,12H2,1H3,(H,19,21)
InChIKeyLXNWHFYWKGXRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-2-(quinolin-2-ylthio)acetamide (CAS 670273-97-9): Physicochemical Identity and Compound Class for Research Sourcing


N-(3-Methoxyphenyl)-2-(quinolin-2-ylthio)acetamide (CAS 670273-97-9, PubChem CID 755896) is a synthetic small molecule belonging to the 2-(quinolin-2-ylthio)acetamide class, characterized by a quinoline-thioether scaffold linked via an acetamide bridge to a 3-methoxyphenyl moiety [1]. Its computed physicochemical profile includes a molecular weight of 324.4 g/mol, XLogP3-AA of 3.9, topological polar surface area (TPSA) of 76.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. Compounds in this chemotype have been investigated for enzyme inhibition, most notably as α-glucosidase inhibitors for anti-diabetic applications [2]. This specific derivative, bearing a meta-methoxy substituent on the phenyl ring, represents a distinct substitution pattern within the broader 2-(quinolin-2-ylthio)acetamide series that influences both physicochemical and pharmacological properties relative to its closest analogs.

Why Generic Substitution Among 2-(Quinolin-2-ylthio)acetamide Analogs Fails: Evidence from Substituent-Dependent SAR


Within the 2-(quinolin-2-ylthio)acetamide chemotype, even minor alterations to the phenyl ring substitution pattern produce substantial shifts in biological activity. In the structurally related series of 2-(quinoline-2-ylthio)acetamide derivatives evaluated by Khalili Ghomi et al. (2024), IC₅₀ values against α-glucosidase spanned more than an order of magnitude (0.18–2.10 μM) depending on substituent identity and position [1]. Although the specific diphenyl-imidazole-linked scaffold in that study differs from the simpler N-phenylacetamide architecture of CAS 670273-97-9, the principle that phenyl ring electronics and sterics govern target engagement is well-established across quinoline-based inhibitor classes [1]. The 3-methoxy group in CAS 670273-97-9 confers a distinct combination of moderate electron-donating character (Hammett σₘ = +0.12), hydrogen-bond acceptor capacity, and a computed logP of 3.9—parameters that differ meaningfully from close analogs bearing halogen, methyl, or unsubstituted phenyl rings [2]. Substituting this compound with a halogenated-phenyl analog (e.g., 3-chloro-4-fluorophenyl derivative, CAS 671198-57-5) would alter logP by an estimated +0.3 to +0.5 units and remove the methoxy oxygen's hydrogen-bond acceptor capability, potentially reordering target selectivity profiles [2].

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-(quinolin-2-ylthio)acetamide (CAS 670273-97-9) Versus Closest Analogs


Physicochemical Differentiation: Computed logP and TPSA vs. Halogenated Phenyl Analog

CAS 670273-97-9 exhibits a computed XLogP3-AA of 3.9, which positions it in a moderately lipophilic range suitable for membrane permeability while retaining sufficient polarity for aqueous solubility [1]. By comparison, the closely related N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide (CAS 671198-57-5) is predicted to have a higher logP (~4.2–4.4) due to the halogen substituents, which would increase lipophilicity and potentially enhance non-specific protein binding [2]. The TPSA of CAS 670273-97-9 is 76.5 Ų, versus an estimated ~58–62 Ų for the 3-chloro-4-fluorophenyl analog (which lacks the methoxy oxygen contribution), indicating superior hydrogen-bonding capacity for the target compound [1][2]. These computed differences are relevant for selecting compounds with distinct pharmacokinetic profiles in early-stage screening cascades.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor/Donor Profile Differentiation from 4-Methylquinoline Analog

CAS 670273-97-9 contains four hydrogen bond acceptors (HBA = 4) and one hydrogen bond donor (HBD = 1), as computed by PubChem [1]. The methoxy oxygen at the meta position contributes an additional HBA compared to the 4-methylquinoline analog N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide, which has the same HBA count but differs in steric bulk on the quinoline ring [2]. The presence of the unsubstituted quinoline in the target compound preserves planarity and π-stacking potential, whereas the 4-methyl substitution introduces torsional strain that may alter binding pose in flat enzymatic active sites [2]. This difference is class-level inference from quinoline SAR literature, where 4-substitution on the quinoline ring has been shown to modulate potency by factors of 5- to 50-fold in related enzyme inhibition assays [3].

Hydrogen bonding Molecular recognition Target selectivity

Class-Level Enzyme Inhibition Potency Range Versus Acarbose Baseline

Although CAS 670273-97-9 itself has not been directly evaluated in published α-glucosidase inhibition assays, its core 2-(quinolin-2-ylthio)acetamide scaffold forms the pharmacophoric basis for a series of potent α-glucosidase inhibitors reported by Khalili Ghomi et al. (2024) [1]. In that study, 20 derivatives with the same core thioether-acetamide-quinoline architecture demonstrated IC₅₀ values ranging from 0.18 ± 0.00 μM to 2.10 ± 0.07 μM, representing a 11.7-fold potency span depending on substituent decoration [1]. The most potent compound (10c, IC₅₀ = 0.18 μM) was 4.2-fold more potent than the clinical standard acarbose (IC₅₀ = 0.75 μM under comparable assay conditions) and exhibited a competitive inhibition mechanism (Ki = 0.15 μM) [1]. This class-level evidence establishes that the quinoline-2-ylthioacetamide core is a validated starting point for α-glucosidase inhibitor development, and procurement of CAS 670273-97-9 provides an unadorned scaffold suitable for systematic SAR expansion.

α-Glucosidase inhibition Anti-diabetic SAR

Rotatable Bond Count Differentiation for Conformational Entropy Considerations

CAS 670273-97-9 possesses five rotatable bonds as computed by PubChem [1]. This is one fewer than the six rotatable bonds found in the diphenyl-imidazole-linked derivatives from the 2024 EJMC study, which incorporate an additional methylene or amide linker to the diphenyl-imidazole moiety [2]. Lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding, as described by the empirical observation that each rotatable bond frozen upon binding incurs an entropic cost of approximately 0.7–1.5 kcal/mol [3]. The five rotatable bonds of CAS 670273-97-9, combined with its molecular weight of 324.4 Da, yield a ligand efficiency-relevant profile (MW < 350, rotatable bonds ≤ 5) that aligns with fragment-like or lead-like chemical space as defined by the rule-of-three and related guidelines [1][3].

Conformational flexibility Ligand efficiency Fragment-based design

Recommended Research and Procurement Application Scenarios for N-(3-Methoxyphenyl)-2-(quinolin-2-ylthio)acetamide (CAS 670273-97-9)


Fragment-Based Lead Discovery for α-Glucosidase Inhibitor Programs

The unadorned 2-(quinolin-2-ylthio)acetamide core of CAS 670273-97-9 serves as an ideal fragment-sized starting point (MW 324.4 Da, 5 rotatable bonds) for systematic SAR expansion targeting α-glucosidase, where the class has demonstrated IC₅₀ values as low as 0.18 μM when appropriately decorated [1]. Its computed logP of 3.9 and TPSA of 76.5 Ų place it within favorable drug-like physicochemical space [2]. Researchers can use this compound as a baseline scaffold to explore the impact of phenyl ring substitution, quinoline modification, and linker variation on enzyme inhibition potency and selectivity versus α-amylase.

Selectivity Profiling Across the 2-(Quinolin-2-ylthio)acetamide Analog Series for Off-Target Risk Assessment

When building a structure-activity relationship panel, CAS 670273-97-9 provides a critical reference point as the 3-methoxyphenyl variant. Its computed properties (logP 3.9, HBA 4, HBD 1) differ systematically from the 3-chloro-4-fluorophenyl analog (CAS 671198-57-5) and the 4-methylquinoline analog, enabling researchers to deconvolute the contributions of lipophilicity, hydrogen bonding, and steric effects to target selectivity [2]. Parallel procurement of these analogs permits head-to-head selectivity profiling across a panel of enzymes (e.g., α-glucosidase, MAO-A/B, kinases).

Computational Chemistry and Docking Studies Requiring a Structurally Characterized Quinoline-Thioether Scaffold

With its well-defined SMILES notation (COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2), InChIKey (LXNWHFYWKGXRGT-UHFFFAOYSA-N), and fully assigned 2D structure in PubChem [2], CAS 670273-97-9 is immediately compatible with computational docking workflows (AutoDock, Schrödinger Glide, GOLD) without requiring additional structure elucidation. Its five rotatable bonds provide sufficient conformational sampling while remaining computationally tractable, and the unsubstituted quinoline ring facilitates unambiguous pose assignment in planar binding sites.

In Vivo Anti-Diabetic Efficacy Studies Using Chemically Validated Core Scaffolds

The in vivo validation of the 2-(quinolin-2-ylthio)acetamide class in a rat model of diabetes mellitus, as demonstrated by Khalili Ghomi et al. (2024) with compound 10c showing reduced fasting and overall blood glucose levels alongside improved pancreatic islet architecture [1], provides translational confidence for procuring CAS 670273-97-9 as a core scaffold for next-generation analog design. While the specific derivative CAS 670273-97-9 has not yet been evaluated in vivo, its simpler structure may offer pharmacokinetic advantages (lower MW, moderate logP) over the more elaborated diphenyl-imidazole derivatives.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.